molecular formula C33H45N3O8S B1662539 Satavaptan CAS No. 185913-78-4

Satavaptan

Cat. No. B1662539
M. Wt: 643.8 g/mol
InChI Key: QKXJWFOKVQWEDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The chemical structure of Satavaptan (SR121463) is 1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzene sulfonyl]-5-ethoxy-3-spiro-[4-(2-morpholin-4-ylethoxy)cyclohexane]indol-2-one . Its molecular formula is C33H45N3O8S , and it has a molar mass of 643.80 g·mol −1 .

properties

IUPAC Name

N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJWFOKVQWEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870165
Record name N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Selectively antagonizes v1b receptors.
Record name SR 121463
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Satavaptan

CAS RN

185913-78-4
Record name Satavaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185913784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Satavaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185913-78-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SATAVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8S3P31H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
…, M Bernardi, P Ginès, Satavaptan Investigators Group - Gut, 2012 - gut.bmj.com
Objective Satavaptan, a vasopressin V2 receptor antagonist, has been shown to improve the control of ascites in cirrhosis in short-term phase II studies. The aim of this study was to …
Number of citations: 173 gut.bmj.com
H Watson, P Jepsen, F Wong, P Ginès, J Córdoba… - Metabolic brain …, 2013 - Springer
Satavaptan, a vasopressin V 2 -receptor antagonist, has been shown to improve hyponatraemia in patients with cirrhosis. Hyponatraemia has been associated with an increased risk of …
Number of citations: 39 link.springer.com
P Ginès, F Wong, H Watson, S Milutinovic… - …, 2008 - Wiley Online Library
… of satavaptan, a … satavaptan (5 mg, 12.5 mg, or 25 mg once daily) versus placebo. Duration of treatment was 14 days and all patients received spironolactone at 100 mg/day. Satavaptan …
Number of citations: 241 aasldpubs.onlinelibrary.wiley.com
E Dahl, LL Gluud, N Kimer… - Alimentary pharmacology & …, 2012 - Wiley Online Library
… The EMEA withdrawal assessment report of satavaptan10 described concerns on hepatic … We only included patients with cirrhosis and found no clear effect of satavaptan on these …
Number of citations: 107 onlinelibrary.wiley.com
P Revill, N Serradell, J Bolos, M Bayes - Drugs of the Future, 2007 - access.portico.org
… satavaptan’ has been applied to all results from preclinical studies, irrespective of the salt used. Satavaptan … In an open-label extension of this study, satavaptan maintained its effect and …
Number of citations: 3 access.portico.org
A Soupart, P Gross, JJ Legros, D Annane… - Clinical Journal of the …, 2006 - journals.lww.com
… satavaptan and one on 50 mg of satavaptan) and in five patients during the open-label period (four on 25 mg of satavaptan and one on 50 mg of satavaptan… on 25 mg of satavaptan, had …
Number of citations: 155 journals.lww.com
F Wong, P Gines, H Watson, Y Horsmans, P Angeli… - Journal of …, 2010 - Elsevier
… Satavaptan is a selective V 2 receptor antagonist, which … It is postulated that satavaptan, together with spironolactone, is … was to assess the efficacy of satavaptan at three fixed doses on …
Number of citations: 99 www.sciencedirect.com
J Farah, S Daifallah, JK Ghali - Clinical Practice, 2010 - search.proquest.com
Satavaptan is a new selective V2 receptor antagonist that shares the aquaretic effect of the other arginine vasopressin antagonists. Its usefulness has been demonstrated in the …
Number of citations: 6 search.proquest.com
P Ginès, F Wong, H Watson, R Terg… - Alimentary …, 2010 - Wiley Online Library
… study to test whether satavaptan has effects on … satavaptan on ascites, the dose of diuretics was fixed during the 14-day period of the study to enable assessing the effects of satavaptan …
Number of citations: 62 onlinelibrary.wiley.com
D Aronson, JG Verbalis, M Mueller… - European Journal of …, 2011 - Wiley Online Library
… efficacy and safety of satavaptan, an oral … satavaptan 25 mg and satavaptan 50 mg than with placebo (Table 2). The most frequently reported events (≥2% in the combined satavaptan …
Number of citations: 48 onlinelibrary.wiley.com

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